molecular formula H2Mg3O9P2 B146204 Magnesium phosphate hydrate CAS No. 53408-95-0

Magnesium phosphate hydrate

Cat. No.: B146204
CAS No.: 53408-95-0
M. Wt: 280.87 g/mol
InChI Key: WESIJKDWGUWFEP-UHFFFAOYSA-H
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Description

Magnesium phosphate hydrate is a compound that consists of magnesium, phosphate, and water molecules. It is known for its excellent biocompatibility and biodegradability, making it a promising candidate for various biomedical applications. The compound appears in several forms and hydrates, with the general formula Mg₃(PO₄)₂·xH₂O .

Biochemical Analysis

Biochemical Properties

Magnesium phosphate hydrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a high protein adsorption capacity . This property makes it a promising candidate for applications in drug delivery and protein adsorption .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It promotes osteoblast MC-3T3 adhesion and spreading, indicating high biocompatibility . Moreover, it has been found to have a high ability to damage tumor cells after loading docetaxel .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level. For instance, it binds to proteins, leading to their adsorption . Furthermore, it can load anticancer drugs like docetaxel, enhancing its ability to damage tumor cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the hydration process of magnesium potassium phosphate cement (MKPC), a kind of magnesium phosphate cement (MPC), proceeds sequentially, yet partially overlaps . The time of occurrence of the former process influences the latter process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium phosphate hydrate can be synthesized using various methods. One common approach is the microwave-assisted hydrothermal method, which is rapid, surfactant-free, and environmentally friendly . This method involves reacting magnesium oxide with orthophosphoric acid under controlled pH conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting magnesium oxide with phosphoric acid. The reaction conditions, such as temperature and pH, are carefully controlled to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions: Magnesium phosphate hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of magnesium phosphate hydrate involves its interaction with biological molecules. For instance, in drug delivery applications, the compound can adsorb and release drugs in a controlled manner. The high biocompatibility and biodegradability of this compound make it suitable for interacting with biological tissues without causing adverse effects .

Comparison with Similar Compounds

Magnesium phosphate hydrate is unique due to its excellent biocompatibility and biodegradability. Similar compounds include:

This compound stands out due to its unique combination of properties, making it highly suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

trimagnesium;diphosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Mg.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESIJKDWGUWFEP-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2Mg3O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421969
Record name Magnesium phosphate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53408-95-0
Record name Magnesium phosphate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, magnesium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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